Cas no 56096-28-7 (2-(prop-2-yn-1-yl)aminoacetonitrile)

2-(Prop-2-yn-1-yl)aminoacetonitrile is a versatile nitrile derivative featuring a propargylamine functional group, making it a valuable intermediate in organic synthesis. Its reactive alkyne and nitrile moieties enable participation in click chemistry, cycloaddition reactions, and nucleophilic substitutions, facilitating the construction of complex heterocyclic frameworks. The compound’s structural features also support its use in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Its stability under standard conditions and compatibility with a range of solvents enhance its utility in multistep synthetic routes. The product is characterized by high purity, ensuring consistent performance in demanding applications.
2-(prop-2-yn-1-yl)aminoacetonitrile structure
56096-28-7 structure
Product Name:2-(prop-2-yn-1-yl)aminoacetonitrile
CAS No:56096-28-7
MF:C5H6N2
MW:94.1145405769348
MDL:MFCD00137987
CID:349879
PubChem ID:14143522
Update Time:2025-11-02

2-(prop-2-yn-1-yl)aminoacetonitrile Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile, (2-propynylamino)-
    • 2-(prop-2-ynylamino)acetonitrile
    • 2-(prop-2-yn-1-yl)aminoacetonitrile
    • [(Prop-2-yn-1-yl)amino]acetonitrile
    • EN300-199311
    • 2-(N-prop-2-ynylamino)acetonitrile
    • AKOS000247437
    • 2-[(prop-2-yn-1-yl)amino]acetonitrile
    • 56096-28-7
    • DTXSID40556495
    • MDL: MFCD00137987
    • Inchi: 1S/C5H6N2/c1-2-4-7-5-3-6/h1,7H,4-5H2
    • InChI Key: VKMQENXKRDPRHY-UHFFFAOYSA-N
    • SMILES: N(CC#N)CC#C

Computed Properties

  • Exact Mass: 94.05318
  • Monoisotopic Mass: 94.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 35.8Ų

Experimental Properties

  • PSA: 35.82

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Additional information on 2-(prop-2-yn-1-yl)aminoacetonitrile

Comprehensive Analysis of 2-(prop-2-yn-1-yl)aminoacetonitrile (CAS No. 56096-28-7): Properties, Applications, and Industry Trends

2-(prop-2-yn-1-yl)aminoacetonitrile (CAS No. 56096-28-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This nitrile derivative features a propargylamine moiety, which contributes to its reactivity and versatility in synthetic applications. As industries increasingly focus on sustainable chemistry and green synthesis, compounds like 56096-28-7 are being reevaluated for their potential in eco-friendly production processes.

The compound's alkyne functional group enables click chemistry applications, a hot topic in drug discovery circles. Recent studies highlight its utility as a building block for heterocyclic compounds, particularly in the development of biologically active molecules. Researchers are particularly interested in how 2-(prop-2-yn-1-yl)aminoacetonitrile can participate in multicomponent reactions, a trending approach to streamline synthetic pathways and reduce waste generation.

From a commercial perspective, the demand for fine chemicals like 56096-28-7 has grown steadily, driven by the expansion of contract research organizations and custom synthesis services. Analytical techniques such as HPLC purity testing and spectroscopic characterization (FTIR, NMR) are critical for quality control, addressing common customer queries about compound verification methods. The compound's stability under various storage conditions is another frequently searched topic among laboratory professionals.

Innovative applications of 2-(prop-2-yn-1-yl)aminoacetonitrile are emerging in material science, particularly in the development of functional polymers with tailored properties. Its ability to serve as a crosslinking agent or monomer precursor aligns with current industry trends toward smart materials and responsive coatings. These developments answer growing market needs for advanced materials in electronics and biomedical engineering sectors.

Regulatory compliance remains a key consideration for users of CAS No. 56096-28-7. While not classified as hazardous under current major chemical inventories, proper laboratory handling protocols should always be followed. This addresses common search queries about chemical safety data and workplace exposure limits. The compound's environmental fate and biodegradability characteristics are also subjects of ongoing research, reflecting the chemical industry's emphasis on sustainability metrics.

Future research directions for 2-(prop-2-yn-1-yl)aminoacetonitrile may explore its potential in catalysis and asymmetric synthesis, areas of significant academic and industrial interest. The compound's structural features suggest possible applications in organocatalysis, particularly for C-C bond formation reactions. Such developments would position 56096-28-7 as a valuable tool in the growing field of metal-free catalysis, addressing current demands for more sustainable synthetic methodologies.

Supply chain considerations for 2-(prop-2-yn-1-yl)aminoacetonitrile reflect broader trends in the specialty chemicals market. Customers frequently search for information about bulk availability, custom synthesis options, and technical specifications. Manufacturers are responding with improved documentation standards and batch-to-batch consistency guarantees, which are critical factors for research and production applications requiring high purity standards.

In analytical chemistry applications, 56096-28-7 serves as an interesting case study for method development in chromatographic separation techniques. Its polar nature and multiple functional groups present challenges and opportunities for HPLC method optimization, a common topic in analytical chemistry forums and search queries. The compound's UV absorption characteristics and mass spectral fragmentation patterns are also valuable reference data for laboratories working with similar nitrile derivatives.

The intellectual property landscape surrounding 2-(prop-2-yn-1-yl)aminoacetonitrile reveals growing interest from pharmaceutical companies, with several patents filed in recent years describing its use in medicinal chemistry applications. This commercial activity addresses frequent searches about the compound's patent status and freedom-to-operate considerations, important factors for companies evaluating its use in product development pipelines.

As the chemical industry continues to evolve, CAS No. 56096-28-7 represents an excellent example of how specialty intermediates can enable innovation across multiple sectors. Its combination of reactivity, structural versatility, and process compatibility makes it a valuable asset in the toolkit of synthetic chemists addressing today's challenges in molecular design and sustainable chemistry.

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